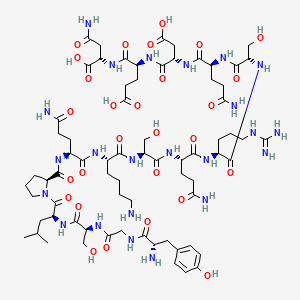
212370-40-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service (CAS) number 212370-40-6 is known as Gp100 (25-33), human. It is a fragment of the human melanoma antigen, specifically the amino acids 25-33. This compound is a 9-amino acid epitope that is restricted by H-2D b and recognized by T cells .
準備方法
Synthetic Routes and Reaction Conditions
Gp100 (25-33), human is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups during the synthesis .
Industrial Production Methods
Industrial production of Gp100 (25-33), human follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反応の分析
Types of Reactions
Gp100 (25-33), human primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid side chains .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.
Major Products Formed
The primary product formed from these reactions is the peptide itself, with modifications depending on the specific reaction conditions. For example, oxidation of methionine residues results in methionine sulfoxide .
科学的研究の応用
Gp100 (25-33), human has several applications in scientific research:
Cancer Research: It is used as a model antigen in studies of melanoma and other cancers.
Drug Development: It serves as a target for developing peptide-based vaccines and other therapeutic agents.
作用機序
Gp100 (25-33), human exerts its effects by being recognized by T cells. The peptide binds to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This complex is then recognized by T cell receptors (TCRs) on cytotoxic T lymphocytes (CTLs), leading to T cell activation and an immune response against cells expressing the melanoma antigen .
類似化合物との比較
Similar Compounds
Gp100 (619-627): Another fragment of the human melanoma antigen.
Melan-A/MART-1 (27-35): A peptide derived from the melanoma antigen recognized by T cells.
Tyrosinase (368-376): A peptide from the tyrosinase protein, another melanoma-associated antigen.
Uniqueness
Gp100 (25-33), human is unique due to its specific amino acid sequence and its role in melanoma antigen recognition. It is particularly valuable in immunological studies and cancer research due to its ability to elicit a strong immune response .
特性
CAS番号 |
212370-40-6 |
|---|---|
分子式 |
C₅₂H₈₂N₁₆O₁₄ |
分子量 |
1155.31 |
配列 |
One Letter Code: KVPRNQDWL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









